molecular formula C13H26OSSi B12550687 {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane CAS No. 848128-35-8

{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane

Cat. No.: B12550687
CAS No.: 848128-35-8
M. Wt: 258.50 g/mol
InChI Key: JMVJDTUUCPOHIS-UHFFFAOYSA-N
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Description

{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a tert-butylsulfanyl group and a hexa-1,5-dien-1-yl group attached to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane typically involves the reaction of hexa-1,5-diene with tert-butylsulfanyl chloride in the presence of a base, followed by the introduction of the trimethylsilane group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as distillation or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group.

    Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfanylated products.

    Substitution: Compounds with new functional groups replacing the trimethylsilane moiety.

Scientific Research Applications

{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in redox reactions, while the trimethylsilane moiety can undergo substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane is unique due to its combination of a sulfanyl group and a trimethylsilane moiety, which imparts distinct chemical reactivity and potential for diverse applications. This sets it apart from other similar compounds that may lack one or more of these functional groups.

Properties

CAS No.

848128-35-8

Molecular Formula

C13H26OSSi

Molecular Weight

258.50 g/mol

IUPAC Name

1-tert-butylsulfanylhexa-1,5-dienoxy(trimethyl)silane

InChI

InChI=1S/C13H26OSSi/c1-8-9-10-11-12(14-16(5,6)7)15-13(2,3)4/h8,11H,1,9-10H2,2-7H3

InChI Key

JMVJDTUUCPOHIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=CCCC=C)O[Si](C)(C)C

Origin of Product

United States

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